

A Technical Guide to Boc-D-HomoSec(pMeBzl)-OH for Advanced Research

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Compound of Interest

Compound Name: Boc-D-HomoSec(pMeBzl)-OH

Cat. No.: B15250402

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Boc-D-HomoSec(pMeBzl)-OH**, a specialized amino acid derivative crucial for the synthesis of selenocysteine-containing peptides. Selenoproteins play a vital role in various physiological processes, including antioxidant defense and redox signaling. The incorporation of selenocysteine, and its homologs like homoselenocysteine, into peptides allows researchers to probe these biological functions and develop novel therapeutic agents. This document details the commercially available sources, technical specifications, and a general protocol for the application of **Boc-D-HomoSec(pMeBzl)-OH** in solid-phase peptide synthesis.

Commercial Suppliers and Technical Data

Boc-D-HomoSec(pMeBzl)-OH is a niche but accessible reagent for research purposes. Several chemical suppliers specialize in amino acid derivatives and offer this compound. The following table summarizes the key technical data for **Boc-D-HomoSec(pMeBzl)-OH**, compiled from various suppliers. Researchers are advised to request lot-specific Certificates of Analysis for the most accurate data.

Parameter	Value	Reference
Synonym	Boc-(R)-4-methylbenzyl Homoselenocysteine	--INVALID-LINK--
CAS Number	2044709-66-0	MolCore
Molecular Formula	C17H25NO4Se	--INVALID-LINK--
Molecular Weight	386.3 g/mol	--INVALID-LINK--
Purity	Typically ≥95% (HPLC)	ChemicalBook
Appearance	White to off-white solid	General Observation
Storage	2-8°C, protect from light and moisture	General Recommendation

Table 1: Technical Specifications of **Boc-D-HomoSec(pMeBzl)-OH**

Experimental Protocol: Incorporation of **Boc-D-HomoSec(pMeBzl)-OH** via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of **Boc-D-HomoSec(pMeBzl)-OH** into a peptide sequence using manual Boc-chemistry solid-phase peptide synthesis. The specific parameters may require optimization based on the peptide sequence and the scale of the synthesis.

Materials:

- **Boc-D-HomoSec(pMeBzl)-OH**
- Pre-loaded resin (e.g., Boc-aminoacyl-PAM resin)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)

- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HBTU, HOBt)
- Piperidine (for Fmoc chemistry, if applicable)
- Cleavage cocktail (e.g., HF/anisole or TFA-based cocktail)
- Ether
- HPLC purification system
- Mass spectrometer

Methodology:

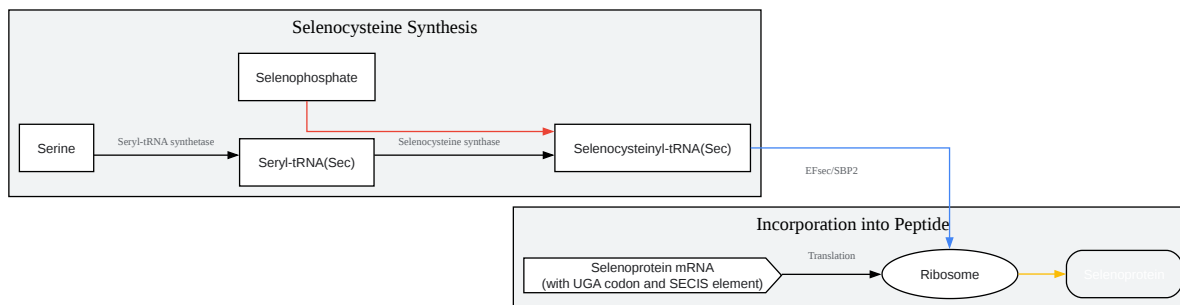
- Resin Swelling: Swell the pre-loaded resin in DCM for 30 minutes, followed by washing with DMF.
- Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DCM and DMF.
- Neutralization: Neutralize the resin with 10% DIEA in DMF. Wash again with DMF.
- Amino Acid Coupling:
 - Dissolve **Boc-D-HomoSec(pMeBzl)-OH** (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in DMF.
 - Add HBTU (2-4 equivalents) and DIEA (4-8 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.
 - Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.

- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.
- Washing: After complete coupling, wash the resin with DMF and DCM.
- Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
- Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., HF/anisole for 1 hour at 0°C).
- Precipitation and Purification: Precipitate the crude peptide in cold ether. Centrifuge to collect the peptide pellet, wash with ether, and dry. Purify the crude peptide by reverse-phase HPLC.
- Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Signaling Pathway Involvement of Selenoproteins

Peptides synthesized with **Boc-D-HomoSec(pMeBzl)-OH** are designed to mimic or study the function of natural selenoproteins. These proteins are integral components of cellular antioxidant defense and redox signaling pathways. The selenocysteine residue is often at the catalytic center of these enzymes.

Below is a simplified representation of the general selenoprotein synthesis pathway, which is a complex process involving the recoding of a UGA stop codon to insert selenocysteine.

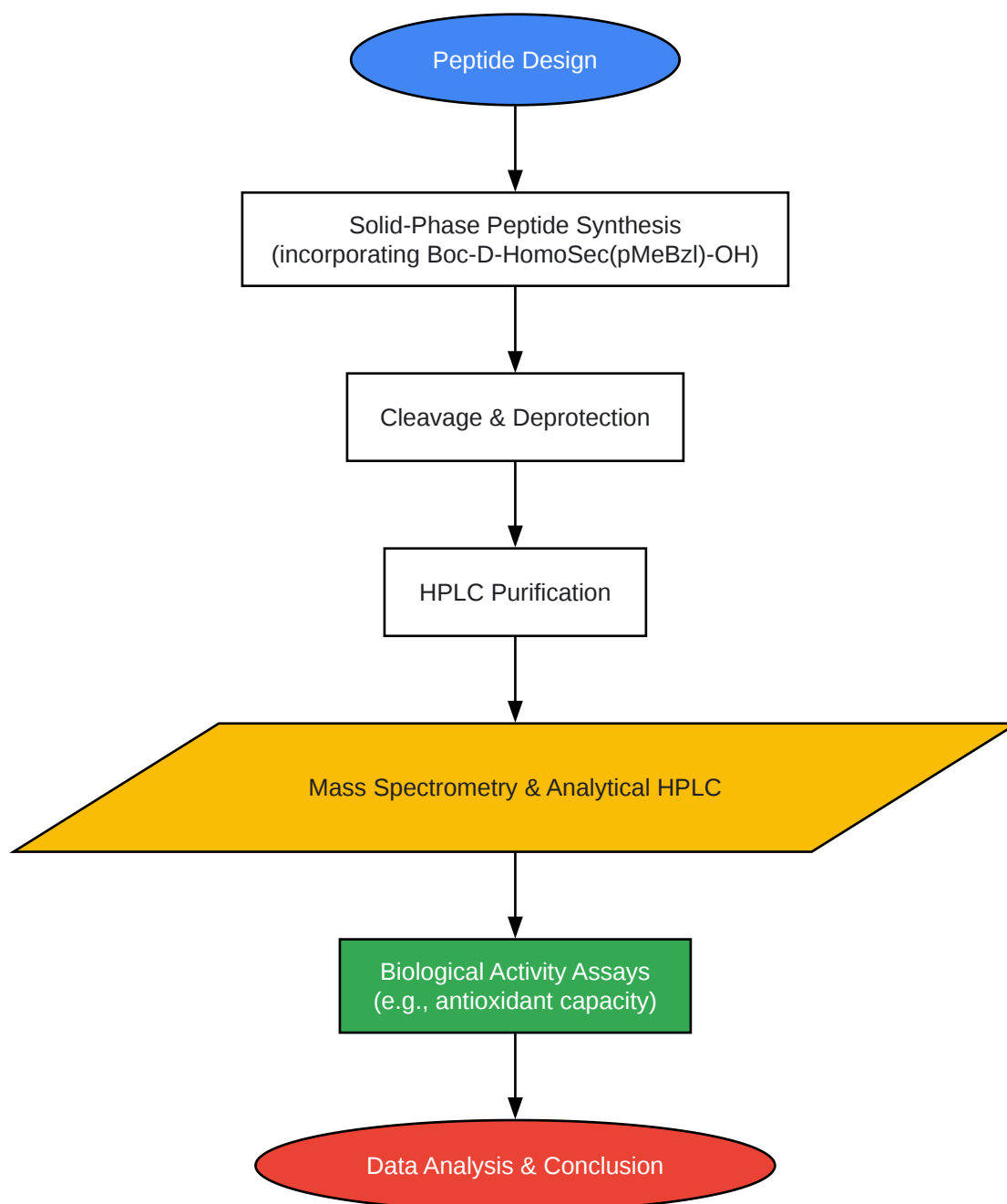


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Figure 1: A simplified diagram of the eukaryotic selenoprotein synthesis pathway.

Experimental Workflow for Selenopeptide Synthesis and Analysis

The overall process of utilizing **Boc-D-HomoSec(pMeBzl)-OH** in research involves several key stages, from the initial synthesis to the final biological evaluation.



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Figure 2: General workflow for the synthesis and evaluation of a selenopeptide.

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